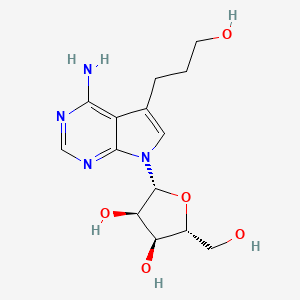

5-(3-Hydroxypropyl)tubercidin

Description

Structure

3D Structure

Properties

CAS No. |

87938-37-2 |

|---|---|

Molecular Formula |

C14H20N4O5 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[4-amino-5-(3-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H20N4O5/c15-12-9-7(2-1-3-19)4-18(13(9)17-6-16-12)14-11(22)10(21)8(5-20)23-14/h4,6,8,10-11,14,19-22H,1-3,5H2,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

FBRPTVMGAUILTB-IDTAVKCVSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)CCCO |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CCCO |

Origin of Product |

United States |

Preclinical Biological Activities of 5 3 Hydroxypropyl Tubercidin and Tubercidin Analogues

Antiviral Efficacy in In Vitro Cellular Models

The antiviral potential of 5-(3-Hydroxypropyl)tubercidin and other C-5 substituted tubercidin (B1682034) analogues has been assessed against a range of both RNA and DNA viruses in different cell culture systems, including HeLa, primary rabbit kidney, and Vero cells. nih.gov

The broader group of C-5 substituted tubercidin analogues demonstrated significant efficacy against several RNA viruses, including reovirus type 1, parainfluenza virus type 3, and Coxsackie virus B4. nih.gov For instance, related compounds such as 5-(1-Hydroxyethyl)tubercidin and 5-(1-methoxyethyl)tubercidin were noted for their selective activity against these viruses. nih.gov

Another analogue, 5-hydroxymethyltubercidin, has shown potent activity against Dengue virus (DENV) and coronaviruses, including SARS-CoV-2, at submicromolar levels. researchgate.net Studies on various tubercidin analogues have also explored their efficacy against rhinoviruses, with some compounds inhibiting viral replication at concentrations well below 1 microgram/mL.

While this compound was a part of these comprehensive evaluations, the specific focus of published reports has often been on other analogues that may have exhibited a more favorable selectivity profile.

| Virus | Compound | Activity/IC50 | Cell Line |

|---|---|---|---|

| Reovirus type 1 | This compound | Substantial Activity (Quantitative data not available) | HeLa |

| Parainfluenza virus type 3 | This compound | Substantial Activity (Quantitative data not available) | HeLa |

| Coxsackie virus B4 | This compound | Substantial Activity (Quantitative data not available) | Vero |

| Vesicular stomatitis virus | This compound | Substantial Activity (Quantitative data not available) | HeLa |

| Rhinovirus | Tubercidin Analogues | General Activity (Specific data for this compound not available) | WI-38 |

| Dengue virus (DENV) | 5-Hydroxymethyltubercidin | Potent Activity | Not Specified |

| SARS-CoV-2 | 5-Hydroxymethyltubercidin | Potent Activity | Not Specified |

In the same series of studies, this compound was evaluated for its antiviral properties against three DNA viruses. nih.gov However, the available scientific literature does not provide specific details or quantitative data regarding its efficacy against these DNA viruses. The primary focus of these studies remained on the activity against RNA viruses, where the C-5 substituted analogues, as a group, showed more promising results. nih.gov

| Virus | Compound | Activity/IC50 | Cell Line |

|---|---|---|---|

| DNA Viruses (unspecified) | This compound | Evaluated (Quantitative data not available) | HeLa, Primary Rabbit Kidney, Vero |

A critical aspect of any potential antiviral agent is its selectivity, meaning its ability to inhibit viral replication at concentrations that are not toxic to the host cells. For the C-5 substituted tubercidin derivatives, including this compound, a significant challenge identified in early research is their cytotoxicity. These compounds were found to be "quite toxic for the host cells". nih.gov

While some analogues like 5-(1-Hydroxyethyl)tubercidin, 5-(1-methoxyethyl)tubercidin, and 5-(2-buten-1-yl)tubercidin were reported to be more selective against certain RNA viruses than the parent compound, tubercidin, specific quantitative data on the 50% cytotoxic concentration (CC50) for this compound in the cell lines used for antiviral assays (HeLa, primary rabbit kidney, and Vero cells) are not available in the reviewed literature. This lack of specific data precludes a quantitative assessment of its antiviral selectivity index (SI), which is the ratio of CC50 to IC50.

| Compound | Host Cell Line | Cytotoxicity (CC50) | Comment |

|---|---|---|---|

| This compound | HeLa, Primary Rabbit Kidney, Vero | Data not available | Described as "quite toxic for the host cells" nih.gov |

Antiprotozoal Activity (e.g., Trypanocidal Effects)

The antiprotozoal potential of tubercidin and its analogues has been a subject of significant scientific investigation, particularly concerning their effects against parasitic protozoa of the genus Trypanosoma, the causative agents of African trypanosomiasis (sleeping sickness). Protozoan parasites, including Trypanosoma, are incapable of synthesizing purine (B94841) nucleosides de novo and are therefore dependent on their hosts for the supply of preformed purines. This dependency makes the purine salvage pathway an attractive target for the development of antiprotozoal chemotherapy. Purine analogues, such as this compound and related compounds, can act as "subversive" substrates, interfering with the parasite's metabolic processes.

While the specific antiprotozoal activity of this compound has not been extensively detailed in available research, the broader class of tubercidin analogues has demonstrated significant trypanocidal effects. Tubercidin (7-deazaadenosine) itself has been shown to exhibit good activity against Trypanosoma brucei. However, its toxicity to mammalian cells has prompted further research into the development of analogues with improved selectivity and efficacy.

A notable advancement in this area has been the development of hybrid molecules that combine the structural features of tubercidin and cordycepin, another adenosine (B11128) analogue with trypanocidal properties. This research has led to the identification of 3'-deoxy-7-deazaadenosine derivatives with potent activity against African trypanosomes. Among these, 3'-deoxytubercidin has emerged as a particularly promising candidate, displaying high potency as a trypanocide in vitro and curative activity in animal models of both acute and central nervous system-stage disease.

The mechanism of action for these analogues is believed to involve their uptake by the parasite's nucleoside transporters and subsequent metabolic activation. For instance, the uptake and activation of 3'-deoxytubercidin are mediated by the P2 nucleoside transporter and adenosine kinase, respectively. Once inside the parasite, these analogues can be incorporated into nucleic acids or inhibit essential enzymes, leading to cell death. Research has shown that tubercidin can inhibit glycolysis in Trypanosoma brucei by targeting the enzyme phosphoglycerate kinase.

The structural modifications of the tubercidin scaffold play a crucial role in determining the antiprotozoal activity. Modifications at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring, as seen in this compound, have been explored, although much of the reported data for C-5 substituted analogues focuses on their antiviral activities. However, the trypanocidal potency of other tubercidin analogues, with modifications on the ribose sugar moiety, is well-documented.

The following table summarizes the in vitro activity of selected tubercidin analogues against Trypanosoma brucei.

| Compound | Target Organism | EC50 (nM) | Reference |

| Tubercidin | Trypanosoma brucei | - | |

| 3'-Deoxytubercidin | Trypanosoma brucei | Potent |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value denotes a more potent compound. Specific numerical values for EC50 were not available in the provided search results, but the relative potency is indicated.

Further research into the structure-activity relationships of tubercidin analogues continues to be a promising avenue for the discovery of new and effective treatments for trypanosomiasis and other protozoal diseases. The development of compounds that are selectively toxic to the parasite while sparing the host remains a key objective in this field.

Molecular and Cellular Mechanisms of Action

Interference with Nucleic Acid Metabolism

Nucleoside analogues typically exert their effects by interfering with the synthesis and function of DNA and RNA. This is a primary mechanism for their antiviral and antineoplastic properties.

Enzyme Inhibition and Modulation of Metabolic Pathways

The bioactivity of nucleoside analogues is critically dependent on their interaction with cellular enzymes that can either activate them or be inhibited by them.

Effects on Adenosine (B11128) Metabolism (e.g., Adenosine Kinase inhibition by analogues)

The primary mechanism by which tubercidin (B1682034) analogues interfere with adenosine metabolism is through the inhibition of adenosine kinase (AK). This enzyme is a crucial component of the purine (B94841) salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting AK, these compounds can lead to an increase in local adenosine concentrations, which can then modulate various physiological processes through adenosine receptors.

Furthermore, studies on 7-substituted-7-deazaadenine ribonucleosides have identified specific inhibitors of adenosine kinase from Mycobacterium tuberculosis (Mtb), highlighting the potential for developing species-specific inhibitors nih.gov. The efficacy of these nucleoside analogues as AKIs in a cellular context is also linked to their transport into the cell, as discussed in section 4.3 nih.gov.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5-Iodotubercidin (B1582133) | Human Adenosine Kinase | 0.026 μM | acs.org |

| 5'-Amino-5'-deoxyadenosine | Human Adenosine Kinase | 0.17 μM | acs.org |

| 5'-Amino-5'-deoxy-5-bromotubercidin | Human Adenosine Kinase | < 0.001 μM | acs.org |

| 5'-Amino-5'-deoxy-5-iodotubercidin | Human Adenosine Kinase | < 0.001 μM | acs.org |

Interference with Polyamine Pathway Metabolism (e.g., 5′-deoxy-5′-(methylthio)-adenosine phosphorylase)

The polyamine metabolic pathway is essential for cell proliferation and growth nih.gov. A key metabolite in this pathway is 5′-deoxy-5′-(methylthio)adenosine (MTA), which is a byproduct of polyamine biosynthesis nih.gov. MTA is catabolized by the enzyme 5′-deoxy-5′-(methylthio)adenosine phosphorylase (MTAP), which salvages adenine (B156593) and methionine components nih.gov.

Tubercidin analogues can interfere with this pathway. Research into trypanocidal agents has explored analogues of MTA where the adenosine portion is replaced by tubercidin. One such compound, 5′-deoxy-5′-(hydroxyethylthio)-tubercidin, a close structural relative of a potential 5-(3-Hydroxypropyl)tubercidin metabolite, has been synthesized and evaluated for its biological activity researchgate.net. This analogue was found to be a highly potent trypanocidal agent, significantly more active than its adenosine counterpart researchgate.net.

Interestingly, the study assessed these compounds as potential substrates for trypanosome MTAP. The results indicated that the enzymatic cleavage by MTAP is not an absolute requirement for the observed trypanocidal activity researchgate.net. This suggests that while these tubercidin analogues are designed to interact with the polyamine pathway, their cytotoxic effects may also be mediated by additional biochemical mechanisms, possibly through the inhibition of other critical cellular processes researchgate.net.

Cellular Uptake Mechanisms (e.g., concentrative and equilibrative nucleoside transporters, P1, P2 aminopurine transporter)

For nucleoside analogues like this compound to exert their intracellular effects, they must first cross the cell membrane. This transport is mediated by specialized nucleoside transporter (NT) proteins, as these hydrophilic molecules cannot passively diffuse through the lipid bilayer mdpi.com. These transporters are broadly classified into two major families: the solute carrier family 28 (SLC28), which includes the Na+-dependent concentrative nucleoside transporters (CNTs), and the solute carrier family 29 (SLC29), which comprises the Na+-independent equilibrative nucleoside transporters (ENTs) tocris.com.

The parent compound, tubercidin, is known to be a substrate for these transport systems. In protozoan parasites such as Trypanosoma brucei, which are unable to synthesize purines de novo, these transporters are critical for salvaging purines from the host nih.govnih.gov. Two main types of purine transporters have been identified in these parasites: the P1 and P2 aminopurine transporters nih.govresearchgate.net. The P2 transporter, in particular, is highly effective at taking up tubercidin nih.govnih.gov. In contrast, tubercidin is generally a poor substrate for P1-type transporters nih.govresearchgate.net. However, chemical modifications to the tubercidin structure can alter this selectivity, and various 7-substituted tubercidin analogues have shown improved interaction with P1-type carriers nih.govresearchgate.net.

The specific transporter subtype expressed by a cell can significantly influence the potency of a tubercidin analogue. A study using rat C6 glioma cells demonstrated that the inhibitory effect of 5-Iodotubercidin on adenosine kinase was significantly more potent in cells engineered to express the equilibrative transporter rENT1 nih.gov. This enhanced potency was abolished by a selective rENT1 inhibitor, confirming that the transporter is a key determinant of the drug's cellular activity nih.gov. This highlights the critical interplay between cellular uptake and the subsequent intracellular mechanisms of action for this class of compounds.

| Transporter Family | Transporter Type | Substrate Specificity / Interaction with Tubercidin Analogues | Reference |

|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | ENT1 (es) | NBMPR-sensitive. Mediates uptake of tubercidin. Expression level determines potency of 5-Iodotubercidin. | nih.govmdpi.com |

| ENT2 | NBMPR-insensitive. Transports both purine and pyrimidine (B1678525) nucleosides. | nih.gov | |

| Concentrative Nucleoside Transporters (CNTs) | CNT1 | Selective for pyrimidine nucleosides. | nih.govmdpi.com |

| CNT2 | Selective for purine nucleosides and uridine. | nih.govmdpi.com | |

| Trypanosome Purine Transporters | P1-type | Adenosine/inosine/guanosine carriers. Tubercidin is a poor substrate. | nih.govresearchgate.net |

| P2-type (TbAT1) | Adenosine/adenine transporter. Highly effective for tubercidin uptake. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 5 3 Hydroxypropyl Tubercidin and Analogues

Significance of C-5 Substitution on Biological Activity and Selectivity

The C-5 position of the tubercidin (B1682034) pyrrolo[2,3-d]pyrimidine ring system has been a focal point for synthetic modifications aimed at modulating biological activity.

Impact of Hydroxypropyl Group at C-5

The introduction of a 3-hydroxypropyl group at the C-5 position of tubercidin has been shown to be a significant structural modification. This substituent is among several C-5 substituted analogues that have demonstrated substantial activity against various RNA viruses. While these derivatives can be toxic to host cells, the nature of the C-5 substituent plays a crucial role in determining the selectivity of their antiviral effects.

Comparison with Other C-5 Substituents (e.g., halogen, hydroxymethyl, butenyl, alkyl)

A variety of substituents at the C-5 position have been evaluated to understand their impact on the biological profile of tubercidin analogues. nih.gov Halogen substituents, such as chloro, bromo, and iodo, have been incorporated at the C-5 position. nih.gov For instance, 5-iodotubercidin (B1582133) is a genotoxic agent with anticancer properties. wikipedia.org Other modifications include the introduction of hydroxymethyl, butenyl, and various alkyl groups. nih.gov

Comparative studies have revealed that certain C-5 substituted derivatives exhibit greater selectivity against specific viruses, such as reovirus type 1, parainfluenza virus type 3, and Coxsackie virus B4, when compared to the parent tubercidin and its 5-halo analogues. nih.gov Notably, analogues like 5-(1-hydroxyethyl)-, 5-(1-methoxyethyl)-, and 5-(2-buten-1-yl)tubercidin have shown this enhanced selectivity. nih.gov The inhibitory effects on the growth of L-1210 cells have also been assessed, with toyocamycin, a related naturally occurring analogue with a cyano group at C-5, being the most active compound in one study. nih.gov

Role of Sugar Moiety Modifications (e.g., 2', 3', 5' positions, deoxy, fluoro, cyclic phosphate)

Modifications to the sugar moiety of tubercidin and its analogues are critical in influencing their biological activity. nih.gov Alterations at the 2', 3', and 5' positions of the ribose ring, including the introduction of deoxy, fluoro, and cyclic phosphate (B84403) groups, have been explored.

In general, sugar-modified compounds have been found to be less cytotoxic than their parent antibiotics. nih.gov While the majority of these modifications also lead to a decrease in antiviral potency, some analogues have shown promising results. nih.gov For example, a xylo-tubercidin analogue retained potent activity against herpes simplex virus types 1 and 2 with reduced cytotoxicity. nih.gov The synthesis of 2'-deoxy and 3'-deoxy analogues of formycin, a related C-nucleoside, has been achieved, and similar strategies have been applied to produce 3'-deoxytoyocamycin and 3'-deoxysangivamycin. nih.gov

The development of novel disaccharide analogues of other complex molecules has highlighted the importance of the sugar's orientation for optimal activity, suggesting that the external, non-intercalating domains of a drug play a critical role in its interaction with biological targets. nih.gov

Influence of Nucleobase Structural Alterations (e.g., N-7 replacement by carbon, further modifications)

Structural alterations to the nucleobase of tubercidin, a 7-deazaadenosine, are fundamental to its identity and have been a key area of SAR studies. The replacement of the N-7 atom of adenosine (B11128) with a carbon atom to form the pyrrolo[2,3-d]pyrimidine core of tubercidin is a defining feature of this class of compounds. nih.gov This change significantly impacts the molecule's electronic distribution and hydrogen bonding capabilities, leading to its ability to be recognized by various enzymes and incorporated into nucleic acids, thereby disrupting their metabolism. wikipedia.org

Further modifications to this deazapurine core have been investigated to refine the biological activity. For instance, the synthesis of tubercidin analogues of 2-5A (ppp5'A2'p(5'A2'p)n5'A) has been accomplished. nih.gov These analogues, where adenosine is replaced by tubercidin, have been evaluated for their ability to bind to and activate the 2-5A-dependent endonuclease, an enzyme involved in the antiviral and antiproliferative effects of interferons. nih.gov

Conformational Analysis and its Correlation with Activity (e.g., glycosylic bond conformation, sugar pucker)

The three-dimensional conformation of nucleoside analogues, including the orientation of the glycosylic bond and the pucker of the sugar ring, is a critical determinant of their biological activity. These conformational preferences influence how the molecule fits into the active sites of enzymes and interacts with other biological macromolecules.

While specific conformational analysis data for 5-(3-hydroxypropyl)tubercidin is not detailed in the provided search results, the general principles of nucleoside conformation are well-established. The glycosylic bond can adopt either a syn or anti conformation, and the ribose ring typically exists in one of two major puckering states, C2'-endo or C3'-endo. These conformational features are influenced by the nature of the substituents on both the nucleobase and the sugar moiety. The interplay between these conformational parameters and biological activity is a key aspect of rational drug design.

Principles of Rational Design for Enhanced Potency and Selectivity

The rational design of more potent and selective tubercidin analogues is guided by the SAR data gathered from the systematic modification of the lead compound. The goal is to enhance the desired therapeutic effects while minimizing off-target toxicity.

Key principles in the rational design of these compounds include:

Target-specific modifications: Understanding the three-dimensional structure of the target enzyme or receptor allows for the design of analogues that can form more favorable interactions, thereby increasing potency and selectivity.

Exploiting structural differences between host and pathogen enzymes: For antimicrobial and antiviral applications, designing analogues that are preferentially activated by or inhibit pathogen-specific enzymes is a key strategy for achieving selectivity and reducing host toxicity.

Conformational locking: Introducing modifications that restrict the conformational flexibility of the molecule can pre-organize it into the bioactive conformation, leading to enhanced binding affinity for the target.

By applying these principles, researchers aim to develop novel tubercidin analogues with improved therapeutic profiles for a range of diseases.

Advanced Research Methodologies and Models in the Study of 5 3 Hydroxypropyl Tubercidin

In Vitro Assay Systems

In vitro systems are fundamental in the preliminary assessment of a compound's biological activity, providing a controlled environment to study its effects on cells and specific molecular targets.

Cell Culture Models

Cell culture models are indispensable for the initial screening of antiviral compounds. The evaluation of 5-(3-Hydroxypropyl)tubercidin has been documented in several cell lines to determine the breadth and specificity of its antiviral effects.

A key study evaluated a series of C-5 substituted tubercidin (B1682034) analogues, including this compound, for their antiviral properties against a panel of RNA and DNA viruses. This research utilized HeLa cells, primary rabbit kidney cells, and Vero cell cultures. The findings from these cell-based assays indicated that most of the C-5 substituted derivatives, including this compound, demonstrated substantial activity against RNA viruses. Specifically, activity was noted against Coxsackie B4 virus in these cell culture systems.

In addition to viral screening, the inhibitory effects of these compounds on cell proliferation were assessed using L-1210 (murine leukemia) cells. This is a common practice in early-stage drug discovery to gauge the cytotoxicity of a compound, which is crucial for determining its therapeutic index.

While the aforementioned cell lines have been explicitly used, the application of other common virology cell models such as BHK-21 (baby hamster kidney) cells, Huh-7 (human liver carcinoma) cells, and Jurkat T cells in the specific context of this compound is not detailed in the available literature. However, these cell lines are routinely used in antiviral research. For instance, BHK-21 cells are widely employed for the propagation of various viruses, including flaviviruses nih.gov. Huh-7 cells are a cornerstone of hepatitis C virus (HCV) research, supporting viral replication and the screening of anti-HCV compounds huh7.comcytion.comcytion.comnih.govnih.gov. Jurkat T cells, being a human T lymphocyte line, are critical in studying viruses that target the immune system, such as HIV, and for assessing immunomodulatory effects of compounds nih.govmdpi.com.

Table 1: Cell Culture Models Used in the Study of this compound and Related Compounds

| Cell Line | Cell Type | Organism | Typical Application in Antiviral Research | Specifically Used for this compound |

|---|---|---|---|---|

| HeLa | Cervical Adenocarcinoma | Human | Broad-spectrum viral screening | Yes |

| Primary Rabbit Kidney | Kidney Epithelial | Rabbit | Viral screening, particularly for nephrotropic viruses | Yes |

| Vero | Kidney Epithelial | African Green Monkey | Viral propagation and plaque assays | Yes |

| BHK-21 | Kidney Fibroblast | Hamster | Propagation of arboviruses and other viruses | No specific data |

| L-1210 | Lymphocytic Leukemia | Mouse | Cytotoxicity and anti-proliferative assays | Yes (for growth inhibition) |

| Huh-7 | Hepatocellular Carcinoma | Human | Hepatitis C virus (HCV) and other liver-tropic virus research | No specific data |

| Jurkat T | T-cell Leukemia | Human | HIV and other T-lymphotropic virus research; immunomodulation studies | No specific data |

Enzyme Assays

Enzyme assays are critical for dissecting the specific molecular mechanism by which a compound exerts its effect. For nucleoside analogues like this compound, key targets are often viral polymerases.

Viral RNA-dependent RNA polymerase (RdRp): The primary mechanism of action for many antiviral nucleoside analogues involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses nih.govnih.govmdpi.comprofoldin.comprofoldin.com. Research on the closely related compound, 5-hydroxymethyltubercidin (HMTU), has shown that its 5'-triphosphate form (HMTU-TP) is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to chain termination, thereby halting viral RNA synthesis nih.govnih.gov. It is highly probable that this compound follows a similar mechanism. The compound would first be phosphorylated by host nucleoside kinases to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural nucleotide substrate for the viral RdRp.

Other enzyme assays, such as those for phosphodiesterase or methylthioadenosine (MTA) phosphorylase , could also be relevant for characterizing the broader biological effects of tubercidin analogues, though specific studies involving this compound in these assays are not documented in the reviewed literature.

Primer Extension Assays

Primer extension assays are a powerful tool to study the termination of nucleic acid synthesis. In the context of antiviral research, this assay can directly visualize whether a nucleoside analogue, once incorporated, halts the extension of the RNA or DNA chain by a polymerase nih.govwikipedia.orgresearchgate.net.

For a compound like this compound, this assay would be used to confirm the mechanism of RdRp inhibition. The experiment typically involves a template RNA strand, a complementary labeled primer, the viral RdRp enzyme, and a mixture of natural nucleoside triphosphates (NTPs). When the triphosphate form of this compound is added to this reaction, its incorporation into the growing RNA strand would result in premature termination. This leads to the production of shorter RNA fragments compared to the control reaction without the inhibitor. The analysis of these fragments by gel electrophoresis provides direct evidence of chain termination. Studies on the analogue HMTU have successfully used this method to demonstrate its chain-terminating effect on the RdRp of viruses like Zika virus nih.govnih.gov.

Reporter Gene Assays

Reporter gene assays, such as those using luciferase, provide a sensitive and high-throughput method for quantifying viral replication. In these systems, a reporter gene like luciferase is engineered into a viral replicon—a segment of the viral genome that can replicate within a host cell but does not produce infectious particles.

The activity of the reporter protein (e.g., light emission from luciferase) is directly proportional to the level of viral RNA replication. When a cell line harboring such a replicon is treated with an antiviral compound, a decrease in reporter signal indicates inhibition of viral replication nih.gov. While these assays are commonly used for high-throughput screening of antiviral compounds, specific studies employing luciferase-driven replicon assays to evaluate this compound have not been identified.

Preclinical In Vivo Animal Models for Mechanistic and Efficacy Studies (Excluding Human Clinical Trials)

Following promising in vitro results, preclinical animal models are essential for evaluating the efficacy of an antiviral compound in a whole-organism context.

Murine Models of Viral Infections

Murine models are frequently used to study the pathogenesis of viral infections and to test the in vivo efficacy of antiviral agents. For enteroviruses like Coxsackie B4 virus, neonatal mouse models are particularly relevant as they are highly susceptible to infection.

While this compound itself was not explicitly reported as being tested in vivo in the primary literature, its antiviral activity against Coxsackie B4 virus was established in vitro. The same study did evaluate other C-5 substituted tubercidin analogues, specifically 5-(1-hydroxyethyl)- and 5-(1-methoxyethyl)tubercidin, for in vivo activity against Coxsackie B4 virus infection in newborn NMRI mice. This indicates that this specific animal model is considered a suitable and relevant system for assessing the potential therapeutic efficacy of this class of compounds.

Trypanosome-Infected Animal Models

Animal models are indispensable for evaluating the in vivo efficacy of potential antitrypanosomal compounds. Murine models, particularly mice, are the most frequently used systems for initial efficacy testing of nucleoside analogues due to their cost-effectiveness, ease of breeding, and the availability of genetically defined strains. youtube.com

Research on tubercidin and its analogues has utilized various mouse models to assess their therapeutic potential against different species and stages of trypanosomiasis. For instance, the analogue 3'-deoxytubercidin has been evaluated in mouse models of Surra and Dourine, diseases caused by Trypanosoma brucei evansi and Trypanosoma brucei equiperdum, respectively. In these studies, mice were treated with 3'-deoxytubercidin at a dosage of 6.25 mg/kg administered intraperitoneally once daily for five consecutive days, which resulted in a complete cure confirmed by both microscopy and quantitative PCR. uantwerpen.be Similarly, tubercidin analogues have been tested in Swiss mice infected with Trypanosoma cruzi, the agent of Chagas disease, where oral administration suppressed parasitemia effectively. nih.gov

For Human African Trypanosomiasis (HAT), which involves a central nervous system (CNS) stage, specific models are required. The T. b. brucei GVR35 strain is often used to establish a chronic infection in mice that progresses to CNS involvement, mimicking the late stage of the disease. mdpi.com Efficacy studies in these models involve treating the infected mice and monitoring for parasite clearance from both the blood and the brain. For example, compounds that show promise are often advanced to a chronic infection model where treatment begins 21 days post-infection to assess their ability to cross the blood-brain barrier and clear parasites from the CNS. nih.gov

The selection of the parasite strain is critical. For instance, Trypanosoma brucei rhodesiense STIB 900 is used to create an acute infection model in mice that reflects the first stage of HAT. nih.govnih.gov In contrast, other strains like IPR-001 are capable of causing a chronic infection, which is more suitable for testing drugs intended for the late stage of the disease. scielo.org.za

The table below summarizes key parameters of trypanosome-infected animal models used in the evaluation of tubercidin analogues.

| Parameter | Acute Infection Model (Stage 1 HAT / Chagas) | Chronic Infection Model (Stage 2 HAT) | Surra/Dourine Model |

| Animal Species | Mouse | Mouse | Mouse |

| Mouse Strain | Swiss Webster, BALB/c | C57BL/6, Swiss White | NMRI mice |

| Parasite Species | T. b. rhodesiense, T. cruzi | T. b. brucei, T. b. rhodesiense | T. b. evansi, T. b. equiperdum |

| Parasite Strain | STIB 900 (Tbr), Y Strain (Tc) nih.gov | GVR35 (Tbb) mdpi.com, IPR-001 (Tbr) scielo.org.za | |

| Infection Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Inoculum Size | 1 x 10⁴ - 2 x 10⁴ parasites nih.gov | 1 x 10⁴ parasites nih.gov | 1 x 10⁴ parasites |

| Key Outcome | Parasite clearance from blood, survival | Parasite clearance from CNS, relapse prevention | Parasite clearance from blood, survival uantwerpen.be |

| Example Compound | 7-derivatized tubercidins nih.gov | Fexinidazole mdpi.com | 3'-deoxytubercidin uantwerpen.beresearchgate.net |

Considerations for Model Selection and Predictive Value in Drug Discovery

The selection of an appropriate animal model is a critical decision in the drug discovery pipeline, as it directly impacts the translational relevance of the preclinical data. benthambooks.com For trypanosomiasis, the choice of model must consider the specific species of trypanosome, the stage of the disease being targeted, and the practical and ethical aspects of the research. researchgate.netbiobide.comaofoundation.org

Key Considerations:

Disease Stage and Pathophysiology: Animal models must accurately replicate the key features of the human disease. nih.govoup.com For HAT, this means distinguishing between the early hemolymphatic stage and the late neurological stage. While acute infection models in mice are useful for initial screening, models of chronic CNS infection are essential for evaluating a drug's ability to cross the blood-brain barrier. nih.govnih.gov The choice of parasite strain is paramount, as different strains can produce vastly different disease progressions, from hyper-acute to chronic infections in the same mouse strain. scielo.org.zaplos.org

Host Species: While mice are the workhorse for initial screening, their predictive value has limitations. youtube.com The physiology and drug metabolism of rodents can differ significantly from humans. nih.gov For late-stage HAT research, non-human primates, such as vervet monkeys, have been used as they provide a more analogous model to human disease, though their use is limited by cost and ethical considerations. scielo.org.za

Parasite Species and Strain: The model must use a relevant parasite. For HAT, this involves T. b. gambiense or T. b. rhodesiense. However, for safety and practical reasons, the non-human infective T. b. brucei is often used in early research. nih.gov It is crucial to confirm efficacy against human-infective strains later in development.

Predictive Value: The ultimate goal of preclinical testing is to predict clinical outcomes in humans. However, the translation from animal models to successful human therapies is challenging. benthambooks.com A high rate of failure in clinical trials has raised concerns about the predictive capabilities of animal models. nih.gov For trypanosomiasis, drugs that show 100% cure rates in mouse models may not translate to equivalent success in humans. Factors such as differences in pharmacokinetics and the development of drug resistance can lead to discrepancies. Therefore, data from animal models must be interpreted cautiously, considering the model's inherent limitations. nih.govoup.com A structured approach to model selection, considering genetic uniformity, background biological knowledge, and the specific research question, is essential to maximize translational value. researchgate.net

Advanced Analytical Techniques (e.g., NMR, X-ray crystallography for structural confirmation and conformational analysis)

Advanced analytical techniques are fundamental for the unambiguous confirmation of the chemical structure and the detailed analysis of the three-dimensional conformation of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of organic compounds. For nucleoside analogues, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are routinely used. nih.gov These techniques allow for the precise assignment of all proton and carbon signals in the molecule, confirming the identity of the 7-deazapurine core, the ribose sugar, and the specific nature and attachment point of the C5 side chain. seela.netnih.govnih.gov For example, the chemical shifts (δ) in the ¹³C NMR spectrum can confirm the presence of specific functional groups, while correlations in 2D spectra establish the connectivity between different parts of the molecule.

Furthermore, NMR is crucial for conformational analysis. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. This is used to determine the orientation of the nucleobase relative to the sugar moiety around the glycosidic bond, defining it as either syn or anti. calstate.edu The coupling constants between protons on the sugar ring can be used to determine the sugar pucker conformation (e.g., North C3'-endo or South C2'-endo), which can be critical for enzyme recognition and biological activity. calstate.edunih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule at atomic resolution. mdpi.com By obtaining a suitable crystal of the compound, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com This provides unequivocal confirmation of the compound's constitution and stereochemistry. For nucleoside analogues, a crystal structure reveals the exact conformation of the molecule in the solid state, including the sugar pucker and the glycosidic torsion angle, offering a static snapshot that complements the dynamic conformational information obtained from NMR studies in solution. nih.gov

The table below presents representative NMR data for the core 7-deazapurine nucleoside scaffold, which is the parent structure of this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Base | ||

| H-2 | 8.41 (s) | 159.3 |

| H-6 | 8.24 (s) | 147.9 |

| H-8 | - | 142.1 |

| Sugar | ||

| H-1' | ~6.0 (d) | ~88.0 |

| H-2' | ~4.5 (m) | ~74.0 |

| H-3' | ~4.2 (m) | ~71.0 |

| H-4' | ~4.0 (m) | ~86.0 |

| H-5' | ~3.7 (m) | ~62.0 |

| Note: Data are representative for a 7-deazapurine nucleoside and may vary slightly for this compound. Data compiled from representative sources. nih.govresearchgate.netrsc.org |

Together, these advanced research methodologies provide a comprehensive framework for the preclinical evaluation of this compound, from assessing its therapeutic efficacy in relevant disease models to confirming its precise molecular structure and conformational preferences.

Emerging Research Themes and Future Prospects for 5 3 Hydroxypropyl Tubercidin Analogues

Development of Novel Therapeutic Strategies based on Mechanistic Insights

The development of effective therapeutic strategies for 5-(3-Hydroxypropyl)tubercidin and its analogues is contingent on a deep understanding of their molecular mechanisms of action. As a pyrrolo[2,3-d]pyrimidine nucleoside, its activity is presumed to stem from its ability to mimic natural purine (B94841) nucleosides, thereby interfering with essential cellular processes.

The primary mechanism of action for many nucleoside analogues involves intracellular phosphorylation to their triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for viral RNA or DNA polymerases. Incorporation of the analogue into a growing nucleic acid chain often leads to chain termination, halting viral replication. While direct mechanistic studies on this compound are scarce, research on the broader class of tubercidin (B1682034) analogues suggests this is a likely pathway. For instance, the triphosphate form of some tubercidin derivatives has been shown to inhibit viral RNA-dependent RNA polymerase.

Another potential mechanism is the inhibition of host cellular enzymes that are crucial for viral replication. For example, some 7-deazaadenosine derivatives are potent inhibitors of adenosine (B11128) kinases, which could disrupt cellular metabolism and indirectly impede viral propagation. nih.gov The structural modifications at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring, such as the 3-hydroxypropyl group, are critical in defining the specific interactions with target enzymes and can influence the selectivity and potency of the compound. nih.gov Future therapeutic strategies will likely focus on exploiting these unique structural features to design analogues with enhanced specificity for viral enzymes over host polymerases, thereby reducing cytotoxicity.

Exploration of Broad-Spectrum Antiviral Potential

The pyrrolo[2,3-d]pyrimidine scaffold has a history of demonstrating broad-spectrum biological activity. Research into this compound has indicated its potential as a broad-spectrum antiviral agent, particularly against RNA viruses.

A key study evaluated a series of C-5 substituted tubercidin analogues, including this compound, against a panel of six RNA viruses and three DNA viruses. The findings revealed that most of the C-5 substituted derivatives exhibited substantial activity against the tested RNA viruses. nih.gov However, this promising antiviral activity was accompanied by significant toxicity to the host cells, a common challenge with nucleoside analogues. nih.gov

Antiviral Activity of C-5 Substituted Tubercidin Analogues

| Compound Class | Virus Type | Reported Activity | Key Observation |

|---|---|---|---|

| C-5 Substituted Tubercidins (including this compound) | RNA Viruses | Substantial | Activity is broad against this class of viruses. nih.gov |

| C-5 Substituted Tubercidins | DNA Viruses | Less pronounced than against RNA viruses | Selectivity towards RNA viruses is a notable feature. |

| 5-(1-Hydroxyethyl)tubercidin & 5-(1-Methoxyethyl)tubercidin | Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4 | More selective than tubercidin | Specific C-5 substitutions can improve the therapeutic window. nih.gov |

Future exploration of the broad-spectrum potential of this compound analogues will require systematic screening against a diverse panel of viruses, including emerging and drug-resistant strains. A critical aspect of this research will be to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose) to identify compounds with a favorable balance of potency and safety.

Integration of Computational Approaches in SAR and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to the design of novel therapeutics and the interpretation of structure-activity relationships (SAR). For this compound analogues, computational methods can provide valuable insights into their interactions with biological targets.

Molecular docking studies, for example, can predict the binding modes of these analogues within the active sites of viral polymerases or other key enzymes. This can help to rationalize the observed activity of different derivatives and guide the design of new compounds with improved binding affinity and selectivity. For the broader class of pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been successfully employed to understand their interactions with various kinase active sites.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating the structural features of a series of compounds with their biological activity, QSAR models can identify the key molecular properties that govern potency and selectivity. For tubercidin analogues, QSAR analyses have highlighted the importance of substituents at the C-5 position, suggesting that factors such as the size, electronic properties, and hydrogen bonding capacity of these substituents are crucial for activity. Future research will undoubtedly leverage these computational tools to perform virtual screening of large compound libraries and to rationally design novel this compound analogues with optimized therapeutic profiles.

Challenges and Opportunities in Nucleoside Analogue Research

The field of nucleoside analogue research, while mature, continues to present both significant challenges and exciting opportunities. The development of this compound and its derivatives is subject to these broader trends.

Challenges:

Toxicity: A primary hurdle for nucleoside analogues is non-specific toxicity due to the inhibition of host cellular polymerases and other essential enzymes. As observed with C-5 substituted tubercidins, cytotoxicity can limit the therapeutic window. nih.gov

Drug Resistance: Viruses can rapidly evolve resistance to antiviral drugs, often through mutations in the target enzyme that reduce the binding affinity of the analogue.

Pharmacokinetics: Issues such as poor bioavailability, rapid metabolism, and inefficient intracellular phosphorylation can limit the in vivo efficacy of nucleoside analogues.

Opportunities:

Broad-Spectrum Antivirals: The increasing threat of emerging and re-emerging viral diseases highlights the urgent need for broad-spectrum antiviral agents. The inherent ability of nucleoside analogues to target conserved viral enzymes makes them attractive candidates in this regard.

Targeted Delivery: Prodrug strategies can be employed to improve the pharmacokinetic properties of nucleoside analogues and to achieve targeted delivery to specific tissues or cell types, thereby reducing systemic toxicity.

Combination Therapy: Combining nucleoside analogues with other antiviral agents that have different mechanisms of action can enhance efficacy and reduce the likelihood of drug resistance.

Privileged Scaffold: The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of inhibitors for various biological targets. nih.gov

Q & A

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability and toxicity. Intravenous vs. oral administration routes are compared using LC-MS/MS for plasma concentration profiling. Tissue distribution studies (e.g., liver, brain) require terminal sampling and homogenization protocols .

Q. Q. How can researchers address discrepancies in reported IC50 values for this compound across laboratories?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and use reference compounds (e.g., remdesivir for antiviral assays). Inter-laboratory collaborations with blinded replicates reduce technical variability. Data sharing via platforms like PubChem enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.